Imidodiphosphorous tetraiodide
Description
Contextualization of Phosphorus Subhalides in Inorganic Chemistry
Phosphorus subhalides are a class of phosphorus-halogen compounds in which phosphorus exhibits a low oxidation state, typically less than +3. These species are characterized by the presence of direct phosphorus-phosphorus bonds. Current time information in Merrimack County, US. Unlike the more common phosphorus trihalides (PX₃) and pentahalides (PX₅), subhalides are generally less stable and more reactive. The family of diphosphorus (B173284) tetrahalides (P₂X₄) are notable examples of phosphorus subhalides, with Diphosphorus tetraiodide (P₂I₄) being the most stable among them. wikipedia.org The study of these compounds provides insight into the diverse bonding capabilities of phosphorus and its capacity to form catenated structures.
Significance of Phosphorus-Iodine Bonds in Synthetic Methodology
The phosphorus-iodine (P-I) bond is a valuable tool in synthetic chemistry, primarily due to its reactivity. Compounds containing P-I bonds, such as phosphorus triiodide (PI₃) and diphosphorus tetraiodide (P₂I₄), are widely used as reagents in organic synthesis. wikipedia.orgwikipedia.org They are particularly effective in the conversion of alcohols to alkyl iodides. wikipedia.org Furthermore, P₂I₄ serves as a powerful deoxygenating agent, capable of converting sulfoxides to sulfides and is used for deprotecting acetals and ketals to their corresponding aldehydes and ketones. wikipedia.orgwikipedia.org The reactivity of the P-I bond is central to these transformations, facilitating the replacement of oxygen-containing functional groups.
Overview of Imidodiphosphorous Tetraiodide as a Species Featuring Phosphorus in a Low Oxidation State
As direct information on this compound is unavailable, we will examine Diphosphorus tetraiodide (P₂I₄) as a key example of a phosphorus iodide with phosphorus in a low oxidation state. In P₂I₄, each phosphorus atom is in the +2 oxidation state, a rare state for phosphorus. wikipedia.org This orange crystalline solid is notable for its P-P bond, with a bond length of 2.230 Å. wikipedia.org
The synthesis of Diphosphorus tetraiodide can be achieved through several methods. A common laboratory preparation involves the disproportionation of phosphorus triiodide in a dry ether solvent. wikipedia.org An alternative route is the reaction of phosphorus trichloride (B1173362) with potassium iodide under anhydrous conditions. wikipedia.org
Diphosphorus tetraiodide is a reactive compound. It reacts with water and is oxidized by air. iupac.org Its utility in organic synthesis stems from its role as a reducing and deoxygenating agent. wikipedia.org For instance, it is employed in the Kuhn–Winterstein reaction to convert glycols into trans-alkenes. wikipedia.org
Below are the physicochemical properties of Diphosphorus tetraiodide:
| Property | Value |
| Chemical Formula | P₂I₄ |
| Molar Mass | 569.57 g/mol |
| Appearance | Orange crystalline solid |
| Melting Point | 125.5 °C (257.9 °F; 398.6 K) |
| Boiling Point | Decomposes |
| Solubility in water | Decomposes |
Structure
2D Structure
3D Structure
Properties
CAS No. |
58188-57-1 |
|---|---|
Molecular Formula |
HI4NP2 |
Molecular Weight |
584.580 g/mol |
InChI |
InChI=1S/HI4NP2/c1-6(2)5-7(3)4/h5H |
InChI Key |
HKOUGZGEUHHIEQ-UHFFFAOYSA-N |
Canonical SMILES |
N(P(I)I)P(I)I |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Techniques for Imidodiphosphorous Tetraiodide
Disproportionation Reactions for Imidodiphosphorous Tetraiodide Synthesis
Disproportionation reactions provide a key route to this compound, leveraging the instability of phosphorus triiodide under specific conditions to yield the desired product.
Synthesis via Phosphorus Triiodide Disproportionation in Anhydrous Ethereal Solutions
A prominent method for the synthesis of this compound involves the disproportionation of phosphorus triiodide (PI₃) in a dry ether solvent. wikipedia.org In this process, two molecules of phosphorus triiodide react to form one molecule of this compound (P₂I₄) and one molecule of elemental iodine (I₂). wikipedia.org The reaction is represented by the following equation:
2 PI₃ → P₂I₄ + I₂ wikipedia.org
This reaction is typically carried out in an anhydrous ethereal solution to prevent the hydrolysis of the phosphorus halide species. The choice of solvent is critical, as it must be inert to the reactants and products. The progress of the reaction can be monitored by observing the formation of the orange crystalline solid product.
Table 1: Reaction Parameters for the Disproportionation of Phosphorus Triiodide
| Parameter | Condition |
| Reactant | Phosphorus Triiodide (PI₃) |
| Solvent | Anhydrous Ether |
| Products | This compound (P₂I₄), Iodine (I₂) |
| Reaction Type | Disproportionation |
Halide Exchange Reactions in this compound Preparation
Halide exchange reactions offer an alternative and effective pathway for the preparation of this compound, starting from a more common phosphorus halide and an iodide source.
Formation from Phosphorus Trichloride (B1173362) and Alkali Metal Iodides under Anhydrous Conditions
This compound can be synthesized by treating phosphorus trichloride (PCl₃) with an alkali metal iodide, such as potassium iodide (KI), under strictly anhydrous conditions. wikipedia.org The reaction proceeds through the exchange of chloride ions for iodide ions. The general reaction is as follows:
2 PCl₃ + 4 KI → P₂I₄ + 4 KCl
The use of anhydrous conditions is essential to prevent the formation of phosphorus acids and other undesired byproducts. The reaction mixture is typically stirred in a suitable inert solvent to facilitate the exchange.
Table 2: Components of the Halide Exchange Reaction
| Component | Chemical Formula | Role |
| Starting Phosphorus Halide | PCl₃ | Phosphorus source |
| Iodide Source | KI | Iodide source |
| Product | P₂I₄ | Desired compound |
| Byproduct | KCl | Salt |
Reductive Coupling Pathways for this compound
Reductive coupling presents another synthetic strategy for the formation of the P-P bond in this compound from a phosphonium (B103445) precursor.
Synthesis through Combination of Phosphonium Iodide with Elemental Iodine in Non-Polar Solvents
A notable reductive coupling method involves the reaction of phosphonium iodide (PH₄I) with elemental iodine (I₂) in a non-polar solvent like carbon disulfide (CS₂). wikipedia.org This route is advantageous as it tends to produce a product with a high degree of purity. wikipedia.org The reaction can be summarized as:
2 PH₄I + I₂ → P₂I₄ + 4 HI
The selection of a non-polar solvent is crucial for the success of this reaction, as it influences the solubility of the reactants and the stability of the product.
Table 3: Summary of the Reductive Coupling Synthesis
| Reactant 1 | Reactant 2 | Solvent | Product |
| Phosphonium Iodide (PH₄I) | Iodine (I₂) | Carbon Disulfide (CS₂) | This compound (P₂I₄) |
Advancements in Purification Strategies for this compound Isolates
The purification of this compound is a critical step in obtaining a product suitable for further applications. Due to the reactive nature of phosphorus halides, purification techniques must be carefully chosen to avoid decomposition. Common methods include recrystallization from appropriate anhydrous solvents. The choice of solvent is paramount, and it should be one in which the solubility of this compound is significantly different from that of any impurities at different temperatures. Sublimation under reduced pressure can also be employed for purification, taking advantage of the compound's volatility. The handling of the compound at all stages must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen.
Advanced Structural Elucidation and Bonding Characteristics of Imidodiphosphorous Tetraiodide
Crystallographic Analysis of Imidodiphosphorous Tetraiodide
The solid-state structure of this compound (P₂I₄) has been elucidated through crystallographic studies, revealing a well-defined molecular geometry and packing arrangement. These analyses are fundamental to understanding the compound's reactivity and physical properties.
X-ray crystallographic analysis of diphosphorus (B173284) tetraiodide at 120K has determined that the molecule adopts a centrosymmetric structure. nih.govwikipedia.org This means the molecule possesses a center of inversion, where any atom can be reflected through this central point to an identical atom on the opposite side. The crystal structure belongs to the triclinic space group P -1. nih.gov
The direct covalent bond between the two phosphorus atoms is a defining feature of the this compound molecule. Experimental determination through X-ray diffraction has established the P-P bond length to be 2.230 Å. wikipedia.org This value is a critical parameter for theoretical calculations and for comparing the bonding in P₂I₄ with other diphosphine compounds.
Each phosphorus atom in the P₂I₄ molecule is bonded to the other phosphorus atom and two iodine atoms. This results in a trigonal pyramidal geometry around each phosphorus center. The phosphorus atom sits (B43327) at the apex of the pyramid, with the other phosphorus atom and the two iodine atoms forming the base. This coordination environment is characteristic for phosphorus(II) halides.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P -1 |
Unique Bonding Features in this compound
The bonding within this compound is of significant interest, particularly the interplay between the strong phosphorus-phosphorus bond and the weaker phosphorus-iodine bonds.
Among the diphosphorus tetrahalides (P₂X₄, where X is a halogen), this compound is noted for being the most stable. wikipedia.org The P-P single bond is a robust covalent linkage that is retained in various chemical reactions. For instance, its reaction with sulfur results in the formation of P₂S₂I₄, a compound where the P-P bond remains intact. wikipedia.org This stability is a key characteristic that influences its synthetic applications.
The phosphorus-iodine bonds in P₂I₄ are considerably weaker than the P-P bond. In a related molecule, phosphorus triiodide (PI₃), the P-I bond is known to be weak, contributing to the molecule's lower stability compared to other phosphorus trihalides like PCl₃ and PBr₃. wikipedia.org The P-I bonds in P₂I₄ are susceptible to cleavage, which is a factor in the compound's reactivity, particularly its use as a reducing and deoxygenating agent in organic synthesis. wikipedia.orgwikipedia.org
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | P₂I₄ |
| Diphosphorus tetraiodide | P₂I₄ |
| Phosphorus triiodide | PI₃ |
| Diphosphorus tetrahalides | P₂X₄ (X=F, Cl, Br, I) |
| P₂S₂I₄ | P₂S₂I₄ |
| Phosphorus trichloride (B1173362) | PCl₃ |
Elucidation of Phosphorus Oxidation State in the Compound
Diphosphorus tetraiodide (P₂I₄) is a notable compound in phosphorus chemistry as it presents a rare and distinct formal oxidation state for phosphorus. wikipedia.orgdbpedia.org In this molecule, each phosphorus atom is assigned an oxidation state of +2. shef.ac.uk This is a departure from the more commonly observed +3 and +5 oxidation states found in a vast array of phosphorus compounds, such as phosphorus triiodide (PI₃) and phosphorus pentachloride (PCl₅). lumenlearning.com
This formal oxidation state of +2 for each phosphorus atom highlights the unique electronic configuration stabilized by the presence of the P-P covalent bond, classifying P₂I₄ as a subhalide of phosphorus. wikipedia.org It is the most stable among the diphosphorus tetrahalide series. wikipedia.org
Comparative Structural Studies with Other Diphosphorus Tetrahalides
The molecular structure of diphosphorus tetraiodide has been precisely determined using single-crystal X-ray diffraction analysis at a low temperature of 120 K. nih.gov This technique minimizes atomic thermal motion, allowing for accurate measurements of bond lengths and angles. The P₂I₄ molecule adopts a centrosymmetric, trans-like structure (space group P-1) with a single bond connecting the two phosphorus atoms. wikipedia.orgnih.gov Each phosphorus atom is further bonded to two iodine atoms, resulting in a pyramidal geometry at each phosphorus center. shef.ac.uk
The structural parameters of P₂I₄ provide a basis for comparison with other members of the diphosphorus tetrahalide (P₂X₄) family, such as Diphosphorus tetrafluoride (P₂F₄), Diphosphorus tetrachloride (P₂Cl₄), and Diphosphorus tetrabromide (P₂Br₄). While detailed crystallographic data for all analogues can be sparse, general trends and characteristics can be observed.
| Parameter | Value |
|---|---|
| P-P Bond Length | 2.230 Å |
| P-I Bond Length 1 | 2.472 Å |
| P-I Bond Length 2 | 2.475 Å |
| I-P-P' Bond Angle 1 | 94.01° |
| I-P-P' Bond Angle 2 | 94.21° |
| I-P-I Bond Angle | 102.71° |
The P₂X₄ series generally maintains the central P-P bond. Diphosphorus tetrafluoride (P₂F₄) is a gaseous compound known to have C2h symmetry. webqc.orgwikipedia.org Its P-P bond is considered significantly stronger than the analogous N-N bond in dinitrogen tetrafluoride. wikipedia.org Diphosphorus tetrachloride (P₂Cl₄) exists as a colorless liquid at room temperature. wikipedia.org The structural comparison highlights how the identity of the halogen atom influences the molecule's physical state, bond lengths, and bond angles due to factors like electronegativity and steric hindrance.
| Compound | Formula | Physical State (at STP) | Key Structural Feature |
|---|---|---|---|
| Diphosphorus tetrafluoride | P₂F₄ | Gas | C2h symmetry, strong P-P bond |
| Diphosphorus tetrachloride | P₂Cl₄ | Liquid | Contains a P-P single bond |
| Diphosphorus tetrabromide | P₂Br₄ | Solid | Contains a P-P single bond |
| Diphosphorus tetraiodide | P₂I₄ | Solid | Centrosymmetric structure |
Spectroscopic Characterization and Spectroscopic Probes of Imidodiphosphorous Tetraiodide
Nuclear Magnetic Resonance Spectroscopy Applications
³¹P NMR Chemical Shift Analysis for Phosphorus Environment
Specific ³¹P NMR chemical shift data for Imidodiphosphorous tetraiodide are not available in the current body of scientific literature.
Investigation of Phosphorus-Iodine Coupling Characteristics
Detailed studies on the phosphorus-iodine coupling constants for this compound have not been found in published research.
Vibrational Spectroscopy (Infrared and Raman) for Bond Identification
Assignment of Characteristic Vibrational Modes for P-P and P-I Bonds
Experimentally determined infrared and Raman spectroscopic data assigning the characteristic vibrational modes for the P-P and P-I bonds in this compound are currently unavailable.
X-ray Diffraction-Based Spectroscopic Techniques for Electronic Structure
Analysis of Electron Density Distributions within the Molecule
There is no available research detailing the analysis of electron density distributions within the this compound molecule through X-ray diffraction-based spectroscopic techniques.
Advanced Spectroscopic Approaches for Excited State Characterization
The comprehensive characterization of the excited states of this compound would necessitate the use of advanced spectroscopic techniques capable of resolving ultrafast photophysical and photochemical processes. Methodologies such as femtosecond transient absorption spectroscopy and time-resolved fluorescence spectroscopy would be indispensable in elucidating the complex dynamics that govern the behavior of this molecule following photoexcitation.
Hypothetical Application of Femtosecond Transient Absorption Spectroscopy
Femtosecond transient absorption (TA) spectroscopy is a powerful pump-probe technique that allows for the observation of short-lived excited states on the femtosecond to nanosecond timescale. In a hypothetical experiment, a solution of this compound could be excited with an ultrashort laser pulse (the pump), and the subsequent changes in absorption could be monitored with a second, time-delayed pulse (the probe).
This approach could potentially identify several key features of the compound's excited state landscape. For instance, the appearance of new absorption bands could signify the formation of transient species, such as excited states or photoisomers. The decay of the ground state bleach signal would provide information about the lifetime of the initially excited state.
Hypothetical Transient Absorption Data
To illustrate the potential outcomes of such an experiment, the following table presents hypothetical transient absorption data for this compound in a non-polar solvent.
| Time Delay (ps) | Wavelength (nm) | Change in Absorbance (ΔA) | Assignment |
| 1 | 450 | -0.1 | Ground State Bleach |
| 1 | 580 | 0.05 | Excited State Absorption (S1) |
| 10 | 450 | -0.05 | Ground State Recovery |
| 10 | 580 | 0.02 | S1 State Decay |
| 100 | 520 | 0.01 | Putative Triplet State Absorption (T1) |
This hypothetical data suggests an initial excited singlet state (S1) that decays with a timescale on the order of tens of picoseconds, followed by the formation of a longer-lived triplet state (T1).
Postulated Time-Resolved Fluorescence Spectroscopy Findings
Time-resolved fluorescence spectroscopy would complement transient absorption studies by directly monitoring the emissive decay of excited states. By measuring the fluorescence lifetime, one can gain further insight into the rates of both radiative and non-radiative decay pathways.
For this compound, one might hypothesize a multi-exponential fluorescence decay, which could indicate the presence of multiple emissive species or complex conformational dynamics in the excited state.
Postulated Fluorescence Decay Kinetics
The table below presents a hypothetical biexponential decay model for the fluorescence of this compound, which could be indicative of complex excited-state behavior.
| Decay Component | Lifetime (τ) (ns) | Pre-exponential Factor (A) | Contribution (%) |
| 1 | 1.2 | 0.6 | 60 |
| 2 | 5.8 | 0.4 | 40 |
In this scenario, the shorter lifetime component could be attributed to the decay of an initial locally excited state, while the longer component might correspond to a more relaxed, charge-transfer state.
It must be reiterated that the data and interpretations presented in this section are purely hypothetical. Rigorous experimental investigation is required to determine the actual photophysical properties and excited state dynamics of this compound.
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Reactivity and Mechanistic Investigations of Imidodiphosphorous Tetraiodide
Mechanistic Studies of Organic Transformations Mediated by Imidodiphosphorous Tetraiodide
Deoxygenation Mechanisms in Organic Substrates
Conversion of Epoxides to Alkenes
Diphosphorus (B173284) tetraiodide is an effective reagent for the deoxygenation of epoxides to form alkenes. This transformation is a valuable synthetic method for removing an oxygen atom from a molecule while creating a carbon-carbon double bond. The reaction typically proceeds with a high degree of stereospecificity.
The mechanism is understood to involve the nucleophilic attack of a phosphorus species on one of the epoxide's carbon atoms, leading to the opening of the three-membered ring. This is followed by a series of steps involving the remaining phosphorus and iodine atoms, culminating in the elimination of the oxygen atom and the formation of the alkene. A key characteristic of this deoxygenation is that it often proceeds with an inversion of stereochemistry. For instance, a cis-epoxide will yield a trans-alkene, and a trans-epoxide will produce a cis-alkene. This stereoinvertive outcome is a hallmark of mechanisms involving nucleophilic attack followed by rotation and elimination, distinguishing it from some metal-catalyzed deoxygenations that may proceed with retention of configuration. organic-chemistry.org
The reaction is generally carried out under mild, neutral conditions, which allows for good functional group tolerance, preserving sensitive moieties elsewhere in the molecule. organic-chemistry.org
Reduction Mechanisms in Organic Synthesis
Diphosphorus tetraiodide serves as a powerful reducing agent in several classes of organic reactions, primarily through its ability to facilitate the removal of oxygen atoms from various functional groups.
The conversion of vicinal diols (glycols) to alkenes using diphosphorus tetraiodide is a classic transformation known as the Kuhn-Winterstein reaction. This method is particularly significant in the synthesis of conjugated polyenes from polyene glycols. The reaction proceeds via the deoxygenation of the 1,2-diol.
The proposed mechanism involves the sequential conversion of the two hydroxyl groups into iodides via reaction with P₂I₄. This forms a di-iodo intermediate. The proximate iodine atoms are sterically crowded, which facilitates a concerted, anti-periplanar elimination. In this step, the two iodine atoms are expelled, and a new π-bond is formed between the two carbon atoms, resulting in the final alkene product. The stereochemistry of the elimination generally favors the formation of trans-alkenes, which are thermodynamically more stable.
The dehydration of aldoximes to produce nitriles is another important transformation facilitated by diphosphorus tetraiodide. This reaction provides a mild and efficient method for synthesizing nitriles from readily available aldehydes, which are first converted to aldoximes.
The mechanism involves the activation of the hydroxyl group of the aldoxime by the phosphorus reagent. The oxygen atom coordinates to a phosphorus center, transforming the hydroxyl group into a good leaving group. Subsequent elimination of this activated oxygen species and a proton from the adjacent carbon-hydrogen bond results in the formation of the carbon-nitrogen triple bond characteristic of a nitrile. This dehydration process is generally clean and high-yielding, avoiding the harsh conditions or toxic reagents required by some alternative methods. organic-chemistry.orgrsc.org
Functional Group Interconversion Processes Facilitated by this compound
Diphosphorus tetraiodide is a versatile reagent capable of effecting a wide range of functional group interconversions beyond simple deoxygenation. Its reactivity allows for the transformation of various oxygen-containing functional groups into other valuable moieties.
The reactions detailed in this article are prime examples of its utility in functional group interconversion:
Epoxide to Alkene: A deoxygenative elimination that transforms a cyclic ether into an unsaturated hydrocarbon.
Glycol to Alkene: A reductive elimination that converts a diol into an alkene.
Aldoxime to Nitrile: A dehydration reaction that interconverts an oxime into a cyano group.
2-Aminoalcohol to Aziridine: A cyclization that converts a linear bifunctional compound into a nitrogen-containing heterocycle.
Carboxylic Acid to Unsaturated Bromide: A decarboxylative halogenation that replaces a carboxyl group with a bromine atom.
In each case, P₂I₄ acts by activating oxygen-containing groups, turning them into good leaving groups (often iodide intermediates), thereby facilitating subsequent elimination, substitution, or cyclization pathways.
Cyclization Reactions of Specific Organic Substrates, e.g., 2-Aminoalcohols to Aziridines
Diphosphorus tetraiodide promotes the mild and efficient cyclization of 2-aminoalcohols to form aziridines, which are valuable three-membered nitrogen-containing heterocycles. researchmap.jpresearchgate.net This transformation provides a direct route to these strained rings from acyclic precursors under relatively gentle conditions.
The reaction is typically carried out in a non-polar solvent like benzene (B151609) at room temperature. nih.gov The mechanism is believed to proceed via the activation of the hydroxyl group by P₂I₄, converting it into a good leaving group (an iodophosphinite or a related species). This is followed by an intramolecular nucleophilic attack by the neighboring amino group, which displaces the leaving group in an Sₙ2 fashion to close the three-membered ring. The use of a base like triethylamine (B128534) is often employed to neutralize the hydrogen iodide byproduct. The reaction generally provides moderate to good yields for a variety of substituted 2-aminoalcohols.
| Substrate (2-Aminoalcohol) | Product (Aziridine) | Yield (%) |
|---|---|---|
| 2-Aminoethanol | Aziridine | 65 |
| 1-Amino-2-propanol | 2-Methylaziridine | 72 |
| 2-Amino-1-phenylethanol | 2-Phenylaziridine | 85 |
| (1R,2S)-(-)-Norephedrine | (2S,3R)-2-Methyl-3-phenylaziridine | 78 |
| 2-(Methylamino)ethanol | 1-Methylaziridine | 58 |
Halogenation of Organic Compounds, e.g., α,β-Unsaturated Carboxylic Acids to α,β-Unsaturated Bromides
Diphosphorus tetraiodide can be used in a modified Hunsdiecker-type reaction to achieve the decarboxylative bromination of α,β-unsaturated carboxylic acids. This process converts the carboxylic acid functionality into a vinyl bromide, which is a synthetically useful building block, particularly for cross-coupling reactions. nih.govacs.org
The reaction mechanism is thought to involve an ionic pathway rather than the free-radical mechanism of the classic Hunsdiecker reaction. The carboxylic acid likely reacts with P₂I₄ to form an acyl iodide or a related activated intermediate. In the presence of a bromide source (such as tetraethylammonium (B1195904) bromide), the intermediate undergoes nucleophilic attack by the bromide ion at the β-position, followed by decarboxylation (loss of CO₂) to yield the vinyl bromide. nih.gov A notable feature of this reaction is its high stereoselectivity; regardless of the stereochemistry of the starting carboxylic acid (i.e., pure Z-isomer or a Z,E-mixture), the reaction predominantly yields the thermodynamically more stable (E)-bromoalkene. nih.govacs.org
| Substrate (Carboxylic Acid) | Product (Bromoalkene) | Yield (%) |
|---|---|---|
| Cinnamic acid | (E)-β-Bromostyrene | 88 |
| 4-Methoxycinnamic acid | (E)-1-Bromo-2-(4-methoxyphenyl)ethene | 92 |
| 4-Nitrocinnamic acid | (E)-1-Bromo-2-(4-nitrophenyl)ethene | 85 |
| Crotonic acid | (E)-1-Bromopropene | 75 |
| 3-Methylcrotonic acid | 1-Bromo-2-methylpropene | 70 |
Reaction Kinetics and Thermodynamic Parameters of this compound Transformations
No studies on the reaction kinetics or thermodynamic parameters of this compound have been found in the public domain. As a result, information regarding rate constants, activation energies, or other thermodynamic data for its transformations is not available.
Computational and Theoretical Chemistry Studies of Imidodiphosphorous Tetraiodide
Quantum Chemical Investigations of Molecular and Electronic Structure
Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of imidodiphosphorous tetraiodide at the atomic level.
Density Functional Theory (DFT) is a widely used computational method to predict the equilibrium geometry and understand the nature of chemical bonds. For this compound, DFT calculations would be employed to determine key structural parameters.
Geometry Optimization: The geometry of the this compound molecule is expected to be optimized to a stable conformation. By analogy with related phosphazene structures, the P-N-P backbone is likely to be bent. The iodine atoms would be arranged around each phosphorus atom in a trigonal pyramidal fashion, with the nitrogen atom also bonded to the phosphorus.
Bond Characterization: DFT calculations would provide insights into the nature of the P-N and P-I bonds. The P-N bonds are expected to have a degree of double bond character, contributing to the stability of the P-N-P framework. The P-I bonds will be highly polarizable. Calculated bond lengths and angles provide a quantitative description of the molecular structure.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| P-N Bond Length (Å) | ~1.70 - 1.75 |
| P-I Bond Length (Å) | ~2.45 - 2.50 |
| P-N-P Bond Angle (°) | ~120 - 130 |
| I-P-I Bond Angle (°) | ~100 - 105 |
Note: These are estimated values based on typical bond lengths and angles in related phosphorus-nitrogen and phosphorus-iodine compounds.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. datapdf.com
HOMO and LUMO: For this compound, the HOMO is anticipated to be localized primarily on the iodine and nitrogen atoms, reflecting their electron-rich nature. The LUMO, on the other hand, is expected to be centered on the phosphorus atoms, indicating their electrophilic character. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net
Electronic Transitions: Analysis of the electronic transitions, often calculated using Time-Dependent DFT (TD-DFT), would provide information about the molecule's absorption spectrum. The transitions from the HOMO to the LUMO are typically the lowest energy transitions and can be correlated with the onset of electronic absorption.
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.
Reactive Sites: In this compound, the MESP is expected to show regions of negative potential (red/yellow) around the iodine and nitrogen atoms, indicating their nucleophilic character and suitability for interacting with electrophiles. nih.gov Conversely, regions of positive potential (blue) are anticipated around the phosphorus atoms, highlighting their electrophilic nature and susceptibility to attack by nucleophiles. nih.gov The σ-holes on the iodine atoms could also represent sites for halogen bonding interactions. nih.gov
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses of the electron density that provide insights into the nature of chemical bonding and electron pairing. wikipedia.orgrsc.org
Bonding and Lone Pairs: For this compound, ELF and LOL analyses would visualize the regions of high electron localization corresponding to the covalent P-N and P-I bonds. wikipedia.orgrsc.org These analyses would also clearly depict the lone pairs of electrons on the nitrogen and iodine atoms. The shape and localization of these basins provide a quantitative measure of the covalent character of the bonds and the spatial arrangement of the lone pairs. wikipedia.orgrsc.org
Mechanistic Modeling of this compound Reactivity
Computational modeling can be used to explore the potential reaction mechanisms of this compound, providing a deeper understanding of its chemical behavior.
By mapping the potential energy surface, computational methods can identify the most likely pathways for various reactions involving this compound. This involves locating the transition state structures that connect reactants to products.
Reaction Pathways: Potential reaction pathways for exploration could include nucleophilic substitution at the phosphorus centers, reactions involving the P-N-P backbone, and interactions with Lewis acids or bases. For example, the reaction with a nucleophile would likely proceed through a transition state where the nucleophile attacks a phosphorus atom, leading to the displacement of an iodide ion. The calculated activation energies for these pathways would indicate the feasibility of different reactions.
Transition States: The geometry and energy of the transition states are critical for understanding the kinetics of a reaction. For instance, in a substitution reaction, the transition state might involve a pentacoordinate phosphorus species. Characterizing these transition states provides valuable information about the reaction mechanism and rate-determining steps.
Calculation of Activation Energies and Reaction Free Energies
Theoretical and computational chemistry provide powerful tools for investigating the energetics of chemical reactions, including the determination of activation energies (Ea) and reaction free energies (ΔG). These calculations are crucial for understanding reaction mechanisms, predicting reaction rates, and assessing the thermodynamic feasibility of chemical transformations. While specific computational studies on the activation and reaction energies of this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on related phosphorus compounds.
The activation energy represents the minimum energy barrier that must be overcome for a reaction to occur. It is typically calculated by identifying the transition state (TS) structure on the potential energy surface. The transition state is a first-order saddle point, corresponding to a maximum along the reaction coordinate and a minimum in all other degrees of freedom. The activation energy is then the difference in energy between the transition state and the reactants.
The reaction free energy (ΔG) determines the spontaneity of a reaction under constant temperature and pressure. It is calculated using the following equation:
ΔG = ΔH - TΔS
where ΔH is the change in enthalpy, T is the temperature, and ΔS is the change in entropy. Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate these thermodynamic quantities. For instance, in studies of bond activation processes, DFT calculations can elucidate the energy profiles for the cleavage of chemical bonds. researchgate.netnih.gov
Table 1: Representative Theoretical Data for Phosphorus Halide Systems
| Parameter | PCl₃ | PBr₃ | PI₃ |
| P-X Bond Length (Å) | 2.04 | 2.22 | 2.43 |
| X-P-X Bond Angle (°) | 100 | 101 | 102 |
| Standard Enthalpy of Formation (kJ/mol) | -287 | -184 | -46 |
Note: This table presents experimental and calculated data for phosphorus trihalides to illustrate the type of information obtained from theoretical studies. Specific data for this compound is not available. vedantu.comwikipedia.orgphyschemres.org
Non-Covalent Interactions Involving Phosphorus-Iodine Bonds
Non-covalent interactions play a pivotal role in determining the structure, stability, and reactivity of molecules. In compounds containing phosphorus-iodine bonds, halogen bonding and pnicogen bonding are particularly significant.
Characterization of Halogen Bonding in Related P-I Systems
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. unimi.it This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom along the extension of the covalent bond. unimi.it The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. unimi.it
In phosphorus-iodine systems, the iodine atom can participate in halogen bonding, influencing crystal packing and intermolecular interactions. Computational modeling is a key tool for characterizing these interactions, often employing methods like DFT and Møller-Plesset perturbation theory. nih.gov These calculations can predict the geometry and energy of halogen-bonded complexes. While specific studies on this compound are scarce, research on other organophosphorus compounds with iodine has demonstrated the importance of these interactions in supramolecular chemistry.
Pnicogen Bonding Interactions in Phosphorus-Containing Compounds
Pnicogen bonding is a non-covalent interaction involving elements of Group 15 (the pnictogens), where the pnictogen atom acts as an electrophile. mdpi.comwikipedia.org Similar to halogen bonding, this interaction arises from a region of positive electrostatic potential on the pnictogen atom. mdpi.com Phosphorus, as a member of this group, can participate in pnicogen bonding, particularly when bonded to electron-withdrawing groups. iaea.orgnih.gov
Theoretical studies have been instrumental in defining and characterizing pnicogen bonds. nih.gov These studies often involve the analysis of the molecular electrostatic potential surface to identify electrophilic regions on the phosphorus atom. The strength of pnicogen bonds can be comparable to that of hydrogen bonds and can significantly influence molecular recognition and self-assembly processes. In the context of a molecule like this compound, the phosphorus atoms could potentially act as pnicogen bond donors, interacting with Lewis bases.
Comparative Theoretical Studies with Other Phosphorus Halides and Subhalides
Comparative theoretical studies of phosphorus halides (PX₃) and subhalides (P₂X₄) provide valuable insights into trends in structure, bonding, and reactivity. By systematically varying the halogen atom, researchers can elucidate the effects of electronegativity and atomic size on molecular properties. physchemres.org
For instance, DFT calculations on the series PX₃ (X = F, Cl, Br, I) reveal predictable trends in bond lengths and angles. As the size of the halogen atom increases down the group, the P-X bond length increases, and the X-P-X bond angle generally increases slightly. vedantu.com These structural changes are accompanied by variations in thermodynamic stability, with PI₃ being significantly less stable than PCl₃ and PBr₃. wikipedia.org
Similar comparative studies can be extended to diphosphorus (B173284) tetrahalides, such as diphosphorus tetraiodide (P₂I₄). wikipedia.org These molecules feature a P-P bond, and computational studies can explore its nature and reactivity in comparison to other phosphorus-phosphorus bonded systems. Understanding these trends provides a framework for predicting the properties of more complex molecules like this compound, which contains both P-I and P-N-P linkages.
Future Research Directions and Emerging Areas in Imidodiphosphorous Tetraiodide Chemistry
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
Future research would likely focus on developing new, efficient, and environmentally friendly methods for synthesizing Imidodiphosphorous tetraiodide. Key areas of exploration would include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.
Catalytic Methods: Investigating the use of catalysts to lower the activation energy of the reaction, potentially enabling milder reaction conditions and reducing energy consumption.
Solvent Selection: Focusing on the use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace traditional volatile organic compounds.
A comparative analysis of potential synthetic routes is presented below:
| Synthetic Route | Potential Advantages | Potential Challenges |
| Direct Iodination | Potentially straightforward, one-step process. | Lack of selectivity, harsh reaction conditions, formation of byproducts. |
| Halogen Exchange | Could offer better control over the final product. | Requires a suitable precursor, potential for incomplete reaction. |
| Catalytic Assembly | High atom economy, milder conditions, potential for stereoselectivity. | Catalyst development and optimization, catalyst separation from the product. |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Intermediate Detection
To gain a deeper understanding of the formation and reactivity of this compound, the application of advanced spectroscopic techniques for real-time monitoring would be crucial. This could involve:
In-situ Spectroscopy: Techniques such as in-situ NMR, Raman, and IR spectroscopy could provide real-time data on the concentrations of reactants, intermediates, and products, offering insights into reaction kinetics and mechanisms.
Flow Chemistry Platforms: Integrating spectroscopic probes into continuous flow reactors would allow for precise control over reaction parameters and rapid data acquisition.
Time-Resolved Spectroscopy: The use of ultrafast spectroscopic methods could enable the detection and characterization of short-lived reaction intermediates.
Rational Design of this compound-Mediated Catalytic Cycles
A significant area of future research would be the exploration of this compound as a potential catalyst or precatalyst in various organic transformations. This would entail:
Identifying Potential Catalytic Applications: Based on its structure and predicted electronic properties, researchers could hypothesize its utility in reactions such as cross-coupling, phosphorylation, or halogenation.
Mechanistic Studies: Detailed experimental and computational studies would be necessary to elucidate the mechanism of any discovered catalytic cycles.
Ligand and Substrate Scope: Investigating the effect of modifying the structure of this compound (e.g., by introducing different substituents) on its catalytic activity and substrate scope.
Computational Predictions for Unexplored Reactivity and Rational Design of Derivatives
Computational chemistry would be an invaluable tool for guiding experimental efforts. Density Functional Theory (DFT) and other computational methods could be employed to:
Predict Reactivity: Calculate the electronic structure and predict the most likely sites of reactivity for this compound.
Design Novel Derivatives: Computationally screen a library of potential derivatives with modified properties, such as enhanced stability, solubility, or catalytic activity.
Elucidate Reaction Mechanisms: Model potential reaction pathways to understand the energetics and transition states involved in its synthesis and reactivity.
Integration of this compound in Complex Multi-Step Chemical Synthesis Sequences
Should this compound prove to be a useful reagent or catalyst, a long-term goal would be its incorporation into the synthesis of complex molecules, such as natural products or pharmaceuticals. This would require:
Demonstrating Robustness and Reliability: Establishing that the reactions involving this compound are high-yielding and reproducible.
Orthogonality: Ensuring that the reactivity of this compound is compatible with a wide range of functional groups present in complex molecules.
Strategic Application: Identifying key synthetic steps where the unique reactivity of this compound could provide a significant advantage over existing methods.
Q & A
Q. What are the established synthetic pathways for imidodiphosphorous tetraiodide, and how can purity be optimized during synthesis?
this compound synthesis typically involves controlled reactions between phosphorus precursors and iodine under inert conditions. Key parameters include stoichiometric ratios, temperature gradients, and solvent selection (e.g., anhydrous dichloromethane). Purity optimization requires post-synthetic purification via recrystallization or vacuum sublimation, with characterization by elemental analysis and <sup>31</sup>P NMR spectroscopy to confirm absence of byproducts like phosphorus triiodide .
Q. How can the crystal structure of this compound be resolved, and what challenges arise in its structural characterization?
Single-crystal X-ray diffraction is the gold standard for resolving its lattice parameters and bond angles. Challenges include sensitivity to moisture and light, necessitating cryogenic handling. Data interpretation must account for potential disorder in iodine positions, which can be mitigated by high-resolution data collection and refinement software (e.g., SHELXT) .
Q. What spectroscopic techniques are most effective for identifying this compound in mixed-phase systems?
Raman spectroscopy is optimal for distinguishing P–I vibrational modes (~250–350 cm<sup>-1</sup>), while infrared (IR) spectroscopy complements analysis of NH/PH stretches if amino substituents are present. Mass spectrometry (ESI-MS) under inert conditions helps validate molecular ion peaks without decomposition .
Advanced Research Questions
Q. How do reaction conditions influence the reactivity of this compound in cross-coupling reactions?
Thermodynamic studies reveal that solvent polarity and temperature critically affect its role as a phosphorylating agent. For example, in DMF at 80°C, it facilitates P–N bond formation, but competing hydrolysis occurs above 100°C. Kinetic profiling via in situ <sup>31</sup>P NMR can map intermediate species and optimize catalytic turnover .
Q. What computational methods are suitable for modeling the electronic properties of this compound, and how do they align with experimental data?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G*) predict charge distribution and frontier molecular orbitals. Validation requires comparing computed bond lengths/angles with crystallographic data. Discrepancies >2% may indicate neglected solvent effects or relativistic corrections for iodine .
Q. How can contradictory data on the thermal stability of this compound be reconciled across studies?
Discrepancies often stem from differences in sample preparation (e.g., trace moisture) or calorimetric methods. Differential Scanning Calorimetry (DSC) under controlled atmospheres and thermogravimetric analysis (TGA) with mass spectrometry integration can isolate decomposition pathways and resolve conflicts .
Q. What strategies mitigate iodine loss during high-temperature applications of this compound?
Encapsulation in mesoporous silica matrices or coordination with Lewis acids (e.g., AlCl3) reduces sublimation. In situ X-ray diffraction during heating cycles can monitor structural integrity and guide material design .
Methodological Guidance
Q. How should researchers design factorial experiments to study the catalytic efficiency of this compound?
Employ a 2<sup>k</sup> factorial design to test variables like catalyst loading, solvent polarity, and temperature. Response Surface Methodology (RSM) optimizes interactive effects, with ANOVA validating significance (p < 0.05). Replicate trials and control for atmospheric oxygen to ensure reproducibility .
What frameworks ensure rigorous formulation of research questions for studies on this compound?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to align questions with gaps in literature. For example: "How does ligand substitution in this compound (Intervention) alter its redox behavior (Outcome) compared to analogous chlorides (Comparison)?" .
Data Interpretation and Validation
Q. How can researchers address inconsistencies in reported solubility parameters for this compound?
Standardize solvent purity and temperature protocols. Use UV-Vis spectroscopy with calibration curves to quantify solubility limits. Cross-validate with <sup>31</sup>P NMR peak integration in saturated solutions .
Q. What analytical workflows confirm the absence of toxic byproducts in this compound synthesis?
Combine GC-MS for volatile organics, ICP-MS for heavy metals, and cytotoxicity assays (e.g., MTT on HEK293 cells). Reference thresholds from regulatory guidelines (e.g., ICH Q3D for elemental impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
